4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

描述

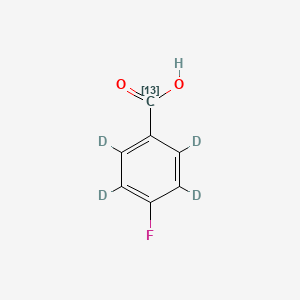

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a labeled compound used in various scientific research applications. It is a derivative of 4-fluorobenzoic acid, where the carboxyl carbon is labeled with carbon-13 and the aromatic ring is deuterated at positions 2, 3, 5, and 6. This compound is particularly useful in nuclear magnetic resonance (NMR) studies due to its isotopic labeling .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 typically involves the introduction of the fluorine atom and the isotopic labels into the benzoic acid structure. The process may include:

Fluorination: Introduction of the fluorine atom into the benzene ring.

Isotopic Labeling: Incorporation of carbon-13 and deuterium into the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the isotopic purity of 99 atom % for carbon-13 and 98 atom % for deuterium .

化学反应分析

Reaction Types and Mechanisms

The compound participates in reactions typical of fluorinated benzoic acids, with modifications influenced by isotopic labeling. Key reactions include:

Esterification

Reaction of the carboxylic acid group with alcohols under acidic conditions produces labeled esters. For example:

-

Reagents/Conditions : Absolute ethanol, concentrated H₂SO₄, 7–8 hours of reflux at 78°C.

-

Product : 4-Fluorobenzoate ester (yield: quantitative).

-

Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/n-hexane (1:1) .

Hydrazide Formation

The ester intermediate reacts with hydrazine hydrate to form hydrazides:

-

Reagents/Conditions : Hydrazine hydrate (3:1 ratio to ester), ethanol, 12–15 hours of stirring.

-

Product : 4-Fluorobenzhydrazide (crystalline solid).

Nucleophilic Substitution

The fluorine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

-

Example : Synthesis of 2-bromo-N-(aryl)acetamide derivatives.

Oxadiazole Ring Formation

The hydrazide reacts with thiols to form 1,3,4-oxadiazole derivatives:

-

Reagents/Conditions :

-

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, DMF, lithium hydride (LiH) catalyst.

-

Stirring at room temperature for 30 minutes, followed by addition of bromoacetamide derivatives.

-

-

Product : N-substituted 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-sulfanyl]acetamides .

Reaction Data Table

The following table summarizes key reactions and outcomes from experimental studies:

Isotopic Effects on Reactivity

While the deuterium and ¹³C labels do not alter the fundamental reactivity of the parent compound, they enable precise tracking in:

-

Kinetic Isotope Effects (KIE) : Deuterium substitution may slow reaction rates in hydrogen-transfer steps.

-

Analytical Detection : Enhanced sensitivity in mass spectrometry and NMR for mechanistic studies .

Research Findings

-

Antimicrobial Activity : Derivatives such as hydrazide hydrazones and oxadiazoles exhibit moderate to strong activity against bacterial strains (e.g., E. coli, S. aureus) .

-

Stability : The isotopic labels remain intact under standard reaction conditions, confirmed by isotopic purity analyses (99 atom% ¹³C, 98 atom% D) .

科学研究应用

Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS)

The incorporation of 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 as an internal standard in IDMS has been shown to significantly improve the accuracy and precision of quantitative analyses. This method is particularly useful in determining trace levels of contaminants in complex matrices such as water and soil. The isotopic labeling allows for better differentiation between the analyte and potential interferences during mass spectrometric analysis .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Recent studies have optimized matrix removal procedures using ion-exchange resins prior to LC-MS/MS analysis of fluorinated benzoic acids. The use of 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 as an internal standard has resulted in detection limits ranging from 0.01 to 0.15 ng/ml with recoveries between 80% and 100% for most tracers . This method enhances the detection capabilities for environmental monitoring of fluorinated compounds.

Environmental Monitoring

Tracers in Saline Reservoirs

The compound has been utilized as a tracer in studies investigating the behavior of pollutants in saline environments. Its stable isotopic nature allows researchers to track its movement and transformation within aquatic systems. This application is crucial for understanding the fate of contaminants and developing remediation strategies .

Pharmaceutical Research

Drug Development

In pharmaceutical research, 4-Fluorobenzoic acid derivatives are often explored for their biological activity. The deuterated form aids in pharmacokinetic studies by allowing precise tracking of drug metabolism and distribution within biological systems. This is particularly valuable when assessing the efficacy and safety profiles of new drug candidates .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a precursor in the synthesis of various APIs due to its ability to undergo selective reactions. Its unique structure facilitates the introduction of functional groups necessary for biological activity while maintaining stability during synthesis processes .

Organic Synthesis

Reactions Involving Arene Carboxylic Acids

Research has demonstrated that 4-Fluorobenzoic acid derivatives can participate in ortho-selective amination reactions, leading to the formation of valuable amine compounds. The use of deuterated forms allows for detailed mechanistic studies through NMR spectroscopy, providing insights into reaction pathways and product formation .

Case Studies

作用机制

The mechanism of action of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 depends on its application. In NMR studies, the isotopic labels (carbon-13 and deuterium) enhance the sensitivity and resolution of the spectra, allowing for detailed analysis of molecular structures and dynamics. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems .

相似化合物的比较

Similar Compounds

4-Fluorobenzoic acid: The non-labeled version of the compound.

2-Fluorobenzoic acid: A positional isomer with the fluorine atom at the ortho position.

4-(Trifluoromethyl)benzoic acid: A compound with a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is unique due to its isotopic labeling, which makes it particularly valuable for NMR studies. The combination of carbon-13 and deuterium labels provides enhanced spectral resolution and sensitivity, making it a powerful tool for detailed molecular analysis .

生物活性

4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 (CAS Number: 285977-82-4) is a deuterated derivative of 4-fluorobenzoic acid, which has gained attention in various scientific fields due to its unique isotopic labeling and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, applications in research, and relevant case studies.

Molecular Formula : C7H5FO2

Molecular Weight : 145.13 g/mol

Purity : Min 99% atom % 13C, min 98% atom % D

The biological activity of 4-fluorobenzoic acid-α-13C-2,3,5,6-d4 primarily involves its interaction with various biological targets. The compound can influence metabolic pathways by altering enzyme activities and binding to specific receptors. Its fluorine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Applications

- Proteomics Research : This compound is utilized as an isotopic standard in mass spectrometry for quantitative proteomics. Its unique isotopic signature allows for accurate quantification of proteins in complex biological samples .

- Drug Development : The compound's structural similarities to other pharmacologically active benzoic acids suggest potential applications in drug design and development. Studies have indicated that modifications to the benzoic acid structure can lead to enhanced activity against specific biological targets .

- Metabolic Studies : As a stable isotope-labeled compound, it serves as a tracer in metabolic studies to investigate the metabolic pathways of aromatic compounds in biological systems .

Case Study 1: Quantitative Analysis in Metabolomics

A study utilized 4-fluorobenzoic acid-α-13C-2,3,5,6-d4 as an internal standard for the quantification of metabolites in human plasma samples. The researchers demonstrated that using this isotopic standard improved accuracy and precision in measuring concentrations of various metabolites by compensating for matrix effects during analysis .

Case Study 2: Interaction with Enzymes

Another investigation focused on the interaction of 4-fluorobenzoic acid derivatives with specific enzymes involved in drug metabolism. The study revealed that the presence of fluorine significantly affected the binding affinity to cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolism .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Proteomics Standardization | Used as an isotopic standard for accurate protein quantification |

| Enzyme Interaction | Alters binding affinity to cytochrome P450 enzymes |

| Metabolic Tracer | Serves as a tracer in metabolic studies |

| Potential Drug Development | Structural modifications lead to enhanced activity against specific targets |

属性

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYDXOIZLAWGSL-YRTBNJHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584012 | |

| Record name | 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-82-4 | |

| Record name | 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。